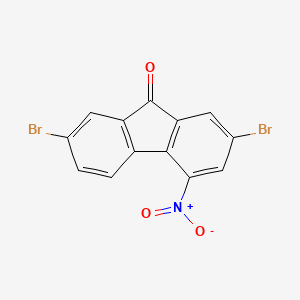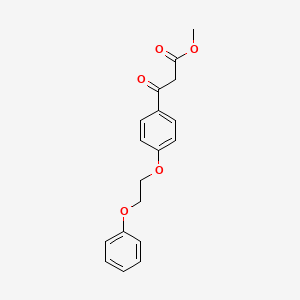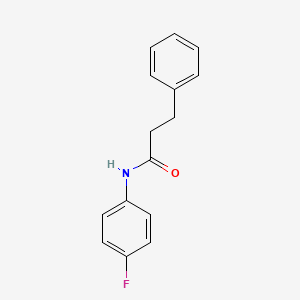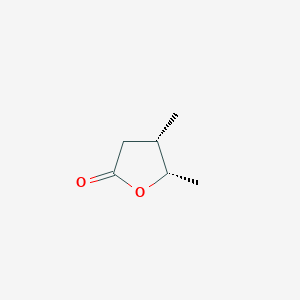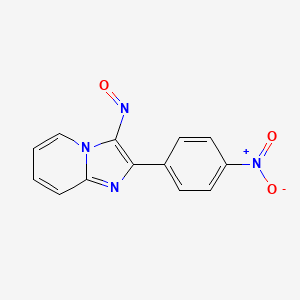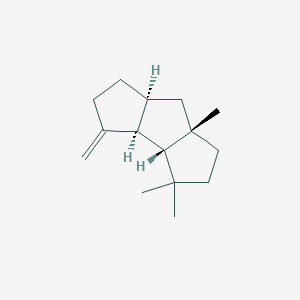![molecular formula C12H10N4O4 B11952184 N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide CAS No. 6629-08-9](/img/structure/B11952184.png)
N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features two furan-2-ylmethylidene groups attached to an ethanedihydrazide backbone, making it an interesting subject for studies in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide typically involves the condensation reaction between ethanedihydrazide and furan-2-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan rings can participate in electrophilic substitution reactions, where substituents are introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the furan rings.
Reduction: Reduced forms of the hydrazide groups.
Substitution: Substituted furan derivatives with various functional groups.
Applications De Recherche Scientifique
N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide involves its interaction with molecular targets through its hydrazide and furan groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’~1~,N’~2~-bis[(E)-1-phenylethylidene]ethanedihydrazide
- N’~1~,N’~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide
- N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide
Uniqueness
N’~1~,N’~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide stands out due to its furan rings, which impart unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
6629-08-9 |
|---|---|
Formule moléculaire |
C12H10N4O4 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
N,N'-bis[(E)-furan-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C12H10N4O4/c17-11(15-13-7-9-3-1-5-19-9)12(18)16-14-8-10-4-2-6-20-10/h1-8H,(H,15,17)(H,16,18)/b13-7+,14-8+ |
Clé InChI |
DBUJHALECBISBY-FNCQTZNRSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CO2 |
SMILES canonique |
C1=COC(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)
